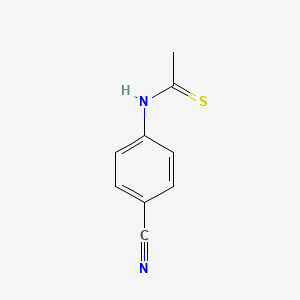

N-(4-cyanophenyl)ethanethioamide

Description

N-(4-Cyanophenyl)ethanethioamide is a thioamide derivative featuring a para-cyanophenyl substituent attached to an ethanethioamide backbone. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution enhances electronic delocalization and influences reactivity, making thioamides valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(4-cyanophenyl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEONDAUADZIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From 4-acetamidobenzonitrile: One common method involves the reaction of 4-acetamidobenzonitrile with ethanethioamide under specific conditions.

From 4-cyanobenzaldehyde: Another route involves the reaction of 4-cyanobenzaldehyde with ethanethioamide in the presence of a base.

Industrial Production Methods: Industrial production of N-(4-cyanophenyl)ethanethioamide generally follows the same synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-cyanophenyl)ethanethioamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-cyanophenyl)ethanethioamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It has shown promise in the development of new pharmaceuticals.

Medicine: this compound is being investigated for its potential therapeutic applications. Its derivatives have shown activity against certain types of cancer cells and bacterial strains.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which is a target for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(4-Cyanophenyl)ethanethioamide | 4-CN | ~178.25* | Ethanethioamide, cyano |

| N-(4-Chlorophenyl)acrylamide-thiocarbamoyl* | 4-Cl | Not reported | Acrylamide, thiocarbamoyl, cyano |

| 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide | 4-CF₃, 2-oxo | 310.05 | Ethanethioamide, oxo, trifluoromethyl |

*Calculated based on formula C₉H₈N₂S.

*From .

Physical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

*Inferred data based on structural analogs.

- Electron-withdrawing effects: The cyano group (‑CN) in the target compound is more polar but less lipophilic than the trifluoromethyl (‑CF₃) group in ’s compound. This difference may influence solubility and bioavailability.

- Stability: The trifluoromethyl analog exists as a yellow oil that solidifies in air, suggesting lower crystallinity compared to the likely solid-state cyanophenyl derivative .

Biological Activity

N-(4-Cyanophenyl)ethanethioamide, a compound with the chemical formula CHNS, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological properties, mechanisms of action, and findings from relevant studies.

Chemical Structure and Properties

This compound features a cyanophenyl moiety attached to an ethanethioamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the cyanide group may enhance its reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogenic microorganisms. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus (Gram-positive)

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

The compound was tested alongside traditional antibiotics, revealing comparable or superior efficacy in some cases. For instance, metal complexes derived from this compound showed enhanced antibacterial properties compared to the free ligand .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro assays indicated that derivatives of this compound possess cytostatic properties against various cancer cell lines, including:

- HeLa cells (cervical cancer)

- CEM cells (acute lymphoblastic leukemia)

- L1210 cells (lymphoid leukemia)

One study reported an IC value as low as 0.3 µg/mL against HeLa cells, indicating potent cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial and cancer cells, leading to cell death.

- Molecular Targeting : Binding to specific receptors or enzymes alters cellular functions, contributing to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard pathogens. Results indicated that the compound exhibited significant bactericidal effects, particularly against Gram-positive bacteria, outperforming several conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, various derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results highlighted:

| Cell Line | IC Value (µg/mL) |

|---|---|

| HeLa | 0.3 |

| CEM | 0.7 |

| L1210 | 2.5 |

These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.